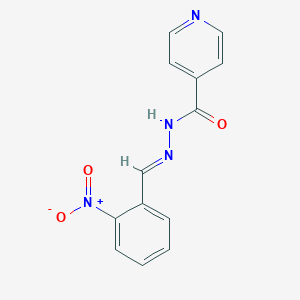
2-Nitrobenzaldehyde isonicotinoyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzaldehyde isonicotinoyl hydrazone (NBH) is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a derivative of isonicotinic acid hydrazide (INH), which has been used as an anti-tuberculosis drug for over 60 years. NBH has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant properties.
Wirkmechanismus
The exact mechanism of action of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is not fully understood. However, it is believed that the compound exerts its biological effects by interfering with various cellular pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines, which can help to alleviate inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Nitrobenzaldehyde isonicotinoyl hydrazone is that it is relatively easy to synthesize and purify. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of this compound is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments, particularly those involving cell culture.
Zukünftige Richtungen
There are several future directions for research on 2-Nitrobenzaldehyde isonicotinoyl hydrazone. One area of interest is the development of new derivatives of this compound with improved biological activity. Another area of interest is the investigation of the mechanism of action of this compound. Understanding how the compound exerts its biological effects could lead to the development of new drugs that target similar pathways. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly in vivo. This could help to identify potential therapeutic applications of the compound.
Synthesemethoden
2-Nitrobenzaldehyde isonicotinoyl hydrazone is synthesized by the reaction of 2-nitrobenzaldehyde with isonicotinic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires heating to a temperature of around 70-80°C. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzaldehyde isonicotinoyl hydrazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant properties. The compound has been tested against a variety of cancer cell lines, including breast, lung, and prostate cancer, and has been found to inhibit cell growth and induce apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to possess anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
Molekularformel |
C13H10N4O3 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
N-[(E)-(2-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(10-5-7-14-8-6-10)16-15-9-11-3-1-2-4-12(11)17(19)20/h1-9H,(H,16,18)/b15-9+ |
InChI-Schlüssel |
NXYCDDZNBGFGMD-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Löslichkeit |
34 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)


![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)
![1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)

![2-benzyl-1-[(2,5-dichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B273999.png)
![3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B274007.png)
![5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B274010.png)
![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
